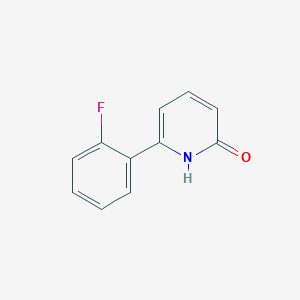

6-(2-Fluorophenyl)-2-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFVEMHSSLEWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671749 | |

| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121639-84-6 | |

| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 6 2 Fluorophenyl 2 Hydroxypyridine

Retrosynthetic Approaches to the 2-Hydroxypyridine (B17775) Core and 6-Phenyl Substitution

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For 6-(2-fluorophenyl)-2-hydroxypyridine, two primary disconnection strategies emerge, revolving around the formation of the pyridine (B92270) nucleus and the installation of the aryl substituent.

Strategy A: Arylation of a Pre-formed Pyridine Ring. This approach involves disconnecting the C6-aryl bond. The synthesis begins with a pre-formed 2-hydroxypyridine or a protected equivalent. The key forward step is a cross-coupling reaction, typically catalyzed by a transition metal, to attach the 2-fluorophenyl group. This strategy is advantageous as it allows for late-stage introduction of the aryl moiety, enabling the synthesis of various analogs from a common intermediate.

Strategy B: Cyclization to Form the Pyridine Ring. This strategy involves breaking two or more bonds within the pyridine ring itself. The forward synthesis then consists of a cyclization or condensation reaction from acyclic precursors that already contain the necessary carbon and nitrogen atoms. The 2-fluorophenyl group can be incorporated into one of the starting materials, leading directly to the final substituted pyridine core. Methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses fall under this category. baranlab.orgwikipedia.org

These two divergent approaches offer flexibility in synthetic design, allowing chemists to choose a route based on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Palladium-Catalyzed Cross-Coupling Strategies for Arylation at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary method for the arylation of pyridine rings. nih.gov To synthesize this compound via this route, a halogenated 2-hydroxypyridine (e.g., 6-bromo-2-hydroxypyridine) can be coupled with a (2-fluorophenyl)boronic acid in a Suzuki-Miyaura reaction.

The direct C-H arylation of 2-pyridones is another advanced strategy. rsc.org This method avoids the need for pre-halogenating the pyridine ring, making it more atom-economical. For instance, N-substituted-4-hydroxy-2-pyridones have been successfully arylated at the C3 position using arylboronic acids with a palladium catalyst. rsc.org While this demonstrates the feasibility of C-H arylation on the pyridone core, directing this reaction to the C6 position for the target molecule would require careful selection of directing groups and reaction conditions. The use of a removable directing group, such as 2-(1-methylhydrazinyl)pyridine (MHP), has proven effective for ortho-arylation in other systems under aerobic conditions. nih.gov

| Catalyst/Ligand | Coupling Partner | Key Features | Reference |

| Pd(OAc)₂ | Arylboronic Acids | Enables direct C3-arylation of 4-hydroxy-2-pyridones under mild conditions. | rsc.org |

| Pd(OAc)₂ / MHP directing group | Aryl Iodides | Allows for ortho-C-H arylation under an air atmosphere; directing group is readily removable. | nih.gov |

| Pd(TFA)₂ / Cu(TFA)₂ | - | Facilitates intramolecular dehydrogenative coupling of two aryl C-H bonds to form phenanthridines. | nih.gov |

Cyclization and Condensation Reactions for the Formation of the Pyridine Nucleus

Constructing the pyridine ring from acyclic precursors is a classical and highly versatile approach. baranlab.org Many named reactions exist for this purpose, which can be adapted to incorporate the 2-fluorophenyl substituent from the outset.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). wikipedia.orgnih.gov To target this compound, one could envision a modified Hantzsch-type reaction using a precursor containing the 2-fluorophenyl group. For example, the condensation of 2-fluorobenzaldehyde, an appropriate β-ketoester, and an ammonia source could lead to a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or a functional equivalent). It is particularly useful for creating specific substitution patterns.

Other Condensation Methods: A variety of condensation reactions can be employed. For instance, the reaction of β-enamine carbonyl compounds with rongalite, which acts as a formaldehyde (B43269) equivalent, provides a pathway to symmetrically substituted pyridines. mdpi.com By carefully selecting the enamine precursor to include the 2-fluorophenyl moiety, this method could be adapted for the synthesis of the target molecule.

The following table summarizes a selection of cyclization strategies for pyridine synthesis.

| Method | Precursors | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia source | Forms a dihydropyridine intermediate that requires subsequent oxidation. | wikipedia.orgnih.gov |

| Copper-Catalyzed Cascade | Alkenylboronic acid, α,β-unsaturated ketoxime | A modular method that proceeds via C-N cross-coupling, electrocyclization, and oxidation. | nih.gov |

| Rongalite-Mediated Condensation | β-enamine carbonyl compounds, rongalite | A one-pot synthesis leading to 2,6-disubstituted pyridines. | mdpi.com |

Regioselective Functionalization and Derivatization during Synthesis

Achieving the correct 2,6-substitution pattern on the pyridine ring requires precise control over regioselectivity. The inherent electronic properties of the pyridine ring, often in its 2-pyridone tautomeric form, guide its reactivity. Direct C-H functionalization is a particularly efficient strategy for installing substituents without pre-functionalized starting materials. researchgate.netrsc.org

The 2-pyridone core can be selectively functionalized at different positions depending on the reaction mechanism and directing groups employed. researchgate.netrsc.org

C3-Functionalization: Radical reactions have been shown to favor the C3 position of 2-pyridone. rsc.org Similarly, manganese-mediated direct alkylation and arylation also occur regioselectively at C3. researchgate.net

C5-Functionalization: The first successful C5-selective functionalization was reported in 1984. rsc.org

C6-Functionalization: To achieve substitution at the C6 position, as required for the target molecule, coordination-assisted C-H activation is a common strategy. A directing group, often installed on the pyridone nitrogen, can coordinate to a metal catalyst (e.g., manganese or rhodium) and direct C-H activation to the adjacent C6 position. rsc.orgnih.gov

C4-Functionalization: Direct alkylation at the C4 position of pyridines can be achieved via photoredox catalysis using pyridinium (B92312) salts derived from maleate. rsc.org

For synthesizing this compound, a plausible route could involve the addition of a Grignard reagent to a pyridine N-oxide, which often yields 2-substituted pyridines. organic-chemistry.org Modifying reaction conditions can alter this regioselectivity, as seen in the reaction of benzynes with pyridine N-oxides, where the addition of ethyl propiolate shifts the outcome from 3-substituted to 2-substituted products. nih.gov

Modern Synthetic Techniques: Flow Chemistry, Photoredox Catalysis, and Electrosynthesis in Related Systems

Recent advances in synthetic methodology offer powerful tools that could be applied to the synthesis of this compound, providing benefits such as improved safety, efficiency, and sustainability.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technique offers superior control over reaction parameters like temperature and mixing, leading to faster, safer, and more reproducible reactions. youtube.com For the synthesis of fluorinated heterocycles, flow chemistry is particularly advantageous for handling hazardous reagents like hydrogen fluoride (B91410) or managing highly exothermic reactions, such as diazotization-fluorination sequences. acs.org

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. nih.gov It has been successfully used for the C-4 selective alkylation of pyridines and the synthesis of 2,4,6-triarylpyridines. rsc.orgacs.org By generating pyridyl radicals from halopyridines, photoredox catalysis allows for the formation of C-C bonds with alkenes, a strategy that could be adapted for the synthesis of the target molecule. nih.gov

Electrosynthesis: Organic electrosynthesis uses electrical current to drive chemical reactions, replacing conventional redox reagents and often leading to cleaner and more sustainable processes. nih.govyoutube.com This method has been applied to the reductive cyclization of nitroarenes to form N-hydroxyquinolones, which are structurally related to 2-hydroxypyridines. nih.gov Electrosynthesis can also be used to generate reactive intermediates for subsequent coupling reactions, offering an alternative to traditional chemical oxidants or reductants. rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Fluorinated Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing fluorinated pyridines, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal. Water or 2,2,2-trifluoroethanol (B45653) (TFE) have been used as media for multicomponent reactions to produce cyanopyridine derivatives. acs.org

Catalysis: The use of catalysts, including transition metals and biocatalysts, improves reaction efficiency, reduces waste, and allows for milder reaction conditions. numberanalytics.com The ability to recover and recycle catalysts, particularly through methods like magnetic separation, further enhances the sustainability of the process. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a green tool that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. acs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot multicomponent reactions are particularly effective in this regard, as they combine several synthetic steps into a single operation, reducing waste and purification needs. nih.gov

The following table compares conventional and microwave-assisted synthesis for preparing certain pyridine derivatives, highlighting the efficiency gains.

| Method | Yield (%) | Time |

| Microwave Irradiation | 90 - 94% | 5 - 7 min |

| Conventional Heating | 73 - 84% | 6 - 9 h |

Data adapted from a study on the synthesis of 3-pyridine derivatives. nih.gov

Synthesis of Stereoisomers or Chiral Analogs (if applicable, e.g., through biocatalytic methods)

While this compound itself is an achiral molecule, the development of synthetic routes to its chiral analogs is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis.

Asymmetric Catalysis: Chiral pyridine-based ligands are essential in asymmetric metal catalysis. The synthesis of chiral pyridine-aminophosphine ligands has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of quinolines, yielding products with excellent enantioselectivities. rsc.org A similar strategy could be envisioned to create chiral analogs of the target compound. Another approach involves designing catalysts with atropisomeric chirality, where rotation around a C-C bond is restricted. This has been used to create chiral biaryl analogs of 4-(dimethylamino)pyridine (DMAP). acs.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly sustainable and selective method for producing chiral compounds. numberanalytics.com While direct biocatalytic synthesis of the target molecule is not widely reported, general strategies for creating chiral pyridines and piperidines from sustainable sources are under development. ukri.org These methods often involve the enzymatic reduction of pyridine rings or the biocatalytic conversion of biomass-derived feedstocks into functionalized pyridine intermediates. ukri.org Dynamic kinetic resolution, using either biocatalysts or chiral organocatalysts like 4-aryl-pyridine-N-oxides, is another powerful technique to synthesize enantiomerically pure compounds from racemic mixtures. acs.org

Mechanistic Elucidation of Reactions Involving 6 2 Fluorophenyl 2 Hydroxypyridine and Its Derivatives

Tautomeric Equilibrium: 2-Hydroxypyridine (B17775) ⇌ 2-Pyridone and its Impact on Reactivity

A foundational aspect of the chemistry of 6-(2-fluorophenyl)-2-hydroxypyridine is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. This prototropic tautomerism is a characteristic feature of 2-hydroxypyridines and is critical in determining the molecule's reactivity. wuxibiology.comrsc.orgchemtube3d.com The position of this equilibrium is sensitive to the physical state, solvent, and the nature of substituents on the pyridine (B92270) ring. wuxibiology.comsemanticscholar.org

In the gas phase, the 2-hydroxypyridine tautomer is generally more stable by a small margin. nih.govmdpi.com However, in the solid state and in polar solvents, the equilibrium heavily favors the more polar 2-pyridone form. nih.govwikipedia.org This shift is attributed to the larger dipole moment of the 2-pyridone tautomer, which is better stabilized by polar solvent molecules and crystal lattice forces. wuxibiology.com For instance, the equilibrium constant (Keq = [2-pyridone]/[2-hydroxypyridine]) for the parent compound is around 1.7 in cyclohexane (B81311) but increases to 900 in water. wuxibiology.comnih.gov

The presence of the 6-(2-fluorophenyl) substituent influences this equilibrium. Halogen substitution is known to affect tautomeric populations. Studies on chloro-substituted 2-hydroxypyridines have shown that substitution at the 6-position strongly stabilizes the 2-hydroxypyridine (lactim) form in the gas phase. nih.gov This stabilization can be attributed to electronic and steric factors. The electron-withdrawing nature of the fluorophenyl group can impact the electron density of the pyridine ring, and steric interactions can influence the preferred conformation.

The reactivity of the molecule is directly linked to which tautomer is predominant. The 2-hydroxypyridine form, being aromatic, tends to undergo electrophilic substitution on the ring. In contrast, the 2-pyridone form behaves more like an amide and can participate in reactions at the nitrogen, oxygen, and the activated carbon positions of the ring.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq = [Pyridone]/[Hydroxypyridine]) | Reference |

|---|---|---|---|

| Gas Phase | 1 | ~0.4 | nih.gov |

| Cyclohexane | 2.02 | 1.7 | wuxibiology.com |

| Chloroform | 4.81 | 6.0 | wuxibiology.com |

| Water | 78.4 | 900 | nih.gov |

Influence of the 2-Fluorophenyl Group on Electronic Properties and Reaction Pathways

The 2-fluorophenyl substituent at the 6-position profoundly modifies the electronic landscape of the pyridine ring, thereby dictating reaction pathways. This substituent exerts its influence through a combination of inductive and resonance effects, further complicated by the ortho-fluorine atom.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). The phenyl ring itself is generally electron-withdrawing. Consequently, the 2-fluorophenyl group reduces the electron density on the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to the unsubstituted parent molecule. uoanbar.edu.iqnih.gov

Computational studies on substituted pyridines have shown that substituents significantly alter the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net The electron-withdrawing 2-fluorophenyl group is expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy indicates reduced nucleophilicity and resistance to electrophilic attack, while a lower LUMO energy suggests increased electrophilicity and susceptibility to nucleophilic attack.

These electronic perturbations steer the regioselectivity of reactions. For electrophilic substitution, the deactivating effect of the substituent directs incoming electrophiles to positions less affected by the electron withdrawal. For nucleophilic substitution, the substituent activates the ring, particularly at positions ortho and para to the nitrogen and the substituent itself.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Moieties

The dual aromatic nature of this compound, comprising both a pyridine and a benzene (B151609) ring, allows for substitution reactions on either moiety, with regioselectivity governed by the directing effects of the existing groups.

On the Pyridine Moiety: Pyridine itself is less reactive towards electrophiles than benzene due to the electron-withdrawing nitrogen atom. uoanbar.edu.iq The presence of the 2-fluorophenyl group further deactivates the ring. The hydroxyl/oxo group, however, complicates this picture. The hydroxyl group (in the minor tautomer) is an activating, ortho-, para-director, while the pyridone system is also activated for electrophilic substitution, typically at the 3- and 5-positions. rsc.org Nitration of 6-hydroxy-2(1H)-pyridone, for instance, occurs readily at the 3-position. rsc.org Therefore, electrophilic attack on this compound would likely occur at the 3- or 5-position, driven by the directing power of the oxygen functionality, despite the deactivating influence of the fluorophenyl group.

Nucleophilic substitution on the pyridine ring is facilitated by its electron-deficient nature. uoanbar.edu.iq In this compound, the electron-withdrawing substituent enhances this reactivity. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. youtube.com

Vicarious nucleophilic substitution (VNS) is a method for C-H functionalization in electron-deficient aromatic rings, such as nitropyridines, and could be a potential reaction pathway for derivatives of this compound if a strongly electron-withdrawing group like a nitro group is introduced. nih.gov

Investigations of Radical-Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of pyridine rings, often under neutral conditions. The Minisci reaction, involving the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic example. chemrxiv.org More recent developments have focused on the radical monoalkylation of N-alkoxypyridinium salts, which proceeds without the need for an external oxidant. rsc.org

For a derivative like this compound, radical reactions could be initiated on the corresponding N-alkoxy derivative. The addition of an alkyl radical would likely occur at the electron-deficient positions of the pyridinium (B92312) ring. The rate constant for the addition of a primary radical to N-methoxylepidinium has been determined to be greater than 10^7 M⁻¹ s⁻¹, highlighting the high reactivity of these species towards radicals. rsc.org

Another area of investigation involves the reaction with hydroxyl radicals. Studies on pyridine have shown that OH radical addition occurs primarily at the C-3 and C-5 positions. acs.org The photolysis of N-hydroxypyridine-2(1H)-thione is known to generate hydroxyl radicals through homolytic N-O bond cleavage. acs.org Applying such photochemical strategies to derivatives of this compound could lead to hydroxylation of the pyridine or phenyl ring, providing pathways to new functionalized molecules.

Computational and Experimental Approaches to Kinetic and Thermodynamic Analysis of Reactions

Understanding the mechanisms of reactions involving this compound requires a synergistic approach combining experimental kinetics and computational modeling.

Computational Approaches: Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) are powerful tools for investigating reaction mechanisms. nih.govmdpi.com These methods can be used to:

Calculate the relative energies of the 2-hydroxypyridine and 2-pyridone tautomers and determine the equilibrium constant. nih.govmdpi.com

Map the potential energy surface of a reaction, identifying transition states and intermediates.

Calculate activation energies (reaction barriers) and reaction enthalpies. nih.govnih.gov

For the parent 2-hydroxypyridine, the activation barrier for the uncatalyzed, gas-phase intramolecular proton transfer is computationally predicted to be very high (around 137 kJ/mol), while the barrier for an intermolecular transfer via a dimer is significantly lower (around 31 kJ/mol). mdpi.com Similar calculations for this compound would elucidate the electronic and steric impact of the substituent on these energy barriers.

| Method/Basis Set | ΔE (kJ/mol) (2-PY - 2-HPY) | Favored Tautomer (Gas Phase) | Reference |

|---|---|---|---|

| B3LYP/6-311++G | -3.13 | 2-Pyridone | mdpi.com |

| M062X/6-311++G | 8.86 | 2-Hydroxypyridine | mdpi.com |

| CCSD/aug-cc-pvdz | 5.85 | 2-Hydroxypyridine | mdpi.com |

| Experimental | ~3.0 | 2-Hydroxypyridine | nih.gov |

Experimental Approaches: Kinetic studies are essential for validating computational models and providing real-world data on reaction rates. Techniques like temperature-jump kinetic studies can be used to measure the rates of rapid processes like tautomerization and dimerization. nih.govacs.org For slower reactions, such as substitutions, reaction progress can be monitored over time using chromatography (GC, HPLC) or spectroscopy (UV-Vis, NMR) to determine rate constants and reaction orders.

Role of Solvent Effects and Catalysis in Reaction Mechanisms

Solvent and catalysts play a crucial role in modulating the reactivity and mechanistic pathways of this compound.

Solvent Effects: As previously discussed (Section 3.1), solvent polarity has a dramatic effect on the tautomeric equilibrium. wuxibiology.com Polar solvents preferentially stabilize the more polar 2-pyridone tautomer, thereby increasing its concentration and favoring reaction pathways that originate from this form. nih.gov In non-polar solvents, the less polar 2-hydroxypyridine form is more prevalent. wikipedia.org This solvent-dependent shift allows for the selective promotion of different reaction types simply by changing the reaction medium. Furthermore, solvent molecules can explicitly participate in the reaction mechanism, for example, by forming hydrogen bonds that stabilize transition states. Water molecules, in particular, can act as a proton shuttle, significantly lowering the energy barrier for tautomerization. wuxibiology.com

Catalysis: The tautomerization of 2-hydroxypyridines can be catalyzed by acids, bases, or bifunctional molecules. nih.govchemicalbook.com

Proton Catalysis: The direct intramolecular 1,3-proton shift has a high activation barrier. However, the presence of molecules capable of forming a hydrogen-bonded bridge, such as a single water molecule or a formic acid molecule, can dramatically lower this barrier by facilitating a concerted double proton transfer. wuxibiology.comnih.gov DFT calculations show that the barrier for tautomerization is nearly eliminated when assisted by formic acid. nih.gov

Self-Catalysis: 2-Hydroxypyridines can form dimers through hydrogen bonding. This dimerization provides a low-energy, self-catalytic pathway for tautomerization via a double proton transfer within the dimer. wikipedia.org

Metal Catalysis: Copper-based catalysts have been successfully used for the N-arylation of 2-hydroxypyridines. acs.org Similarly, catalyst- and base-free methods for specific N-alkylation have been developed, where the generated HX is proposed to facilitate the conversion of an intermediate ether to the final 2-pyridone product. acs.org These catalytic approaches are vital for achieving high selectivity and yields in synthetic applications.

Spectroscopic Tracking of Reaction Intermediates and Transition States

Spectroscopic techniques are indispensable for the mechanistic elucidation of reactions, allowing for the direct or indirect observation of transient species like intermediates and providing information about transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria, although the rapid interconversion at room temperature often results in averaged signals. semanticscholar.org Variable temperature NMR can be used to slow down the exchange process, potentially allowing for the observation of distinct signals for each tautomer. It is also a primary method for characterizing stable reaction products and, in some cases, long-lived intermediates.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly effective for distinguishing between the 2-hydroxypyridine and 2-pyridone tautomers. The 2-pyridone form exhibits a characteristic C=O stretching frequency, while the 2-hydroxypyridine form shows an O-H stretching band. wikipedia.org The disappearance of a reactant's characteristic peak and the appearance of a product's peak can be monitored over time to follow reaction kinetics.

UV-Visible (UV-Vis) Spectroscopy: The two tautomers have distinct electronic absorption spectra, which allows for the quantitative determination of their relative concentrations in solution. semanticscholar.org The 2-hydroxypyridine tautomer absorbs at a shorter wavelength compared to the extended conjugation system of the 2-pyridone form. This technique is particularly useful for studying the influence of solvents on the tautomeric equilibrium. semanticscholar.org

Mass Spectrometry (MS): Techniques like neutralization-reionization mass spectrometry can be used to generate and study transient radical species in the gas phase. acs.org Electrospray ionization (ESI-MS) is commonly used to detect and characterize charged intermediates in solution-phase reactions.

Fluorescence Spectroscopy: Laser-induced fluorescence (LIF) excitation and dispersed fluorescence spectroscopy can be used to characterize hydrogen-bonded complexes and study excited-state processes like proton transfer. nih.govqut.edu.au For example, studies on 2-hydroxypyridine have proposed that low-energy emission spectra are due to excited-state intramolecular proton transfer (ESIPT) leading to the formation of the 2-pyridone tautomer. qut.edu.auniscpr.res.in

By employing these spectroscopic methods in conjunction with kinetic and computational studies, a detailed, step-by-step picture of the reaction mechanisms involving this compound can be constructed.

Computational Chemistry and Theoretical Characterization of 6 2 Fluorophenyl 2 Hydroxypyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental tools for understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about electron distribution and orbital energies. mdpi.comresearchgate.net For 6-(2-fluorophenyl)-2-hydroxypyridine, these calculations are crucial for elucidating how the interplay between the fluorinated phenyl ring and the hydroxypyridine moiety dictates its electronic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of accuracy and computational cost in studying pyridine (B92270) derivatives. nih.govresearchgate.net These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com In a molecule like this compound, the HOMO is typically localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed across the π-system of both rings. The presence of the electronegative fluorine atom can influence the energy levels of the orbitals on the phenyl ring. mdpi.com

Ab initio (from first principles) methods, while more computationally demanding, can offer higher accuracy. researchgate.net The combination of DFT and ab initio approaches provides a robust framework for characterizing the molecule's electronic structure. mdpi.com

Below is a representative table of electronic properties that can be calculated for this compound using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

Table 1: Calculated Electronic Properties of this compound

| Property | Symbol | Calculated Value |

|---|---|---|

| Total Energy | E | -688.5 Hartree |

| HOMO Energy | EHOMO | -6.2 eV |

| LUMO Energy | ELUMO | -0.9 eV |

| HOMO-LUMO Gap | ΔE | 5.3 eV |

| Dipole Moment | μ | 2.5 Debye |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.gov For this molecule, the most significant degree of freedom is the rotation around the single bond connecting the pyridine and phenyl rings. This rotation gives rise to different conformers with varying energies.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.orgwikipedia.org By mapping the PES, chemists can identify the most stable conformers, which correspond to the minima on the surface, and the transition states between them, which are saddle points. longdom.orgsydney.edu.aunih.gov For this compound, a one-dimensional PES can be generated by systematically changing the dihedral angle between the phenyl and pyridine rings and calculating the energy at each point. This analysis reveals the steric and electronic effects that govern the molecule's preferred shape. The steric hindrance between the hydrogen atom at position 3 of the pyridine ring and the fluorine atom on the phenyl ring is a key factor in determining the lowest-energy conformation.

Table 2: Conceptual Potential Energy Scan for Rotation Around the C-C Bond

| Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) | Comment |

|---|---|---|

| 0° | 5.0 | Steric clash (eclipsed) |

| 45° | 0.0 | Energy minimum (stable conformer) |

| 90° | 2.5 | Transition state (perpendicular) |

| 135° | 0.2 | Near-minimum energy |

| 180° | 4.5 | Steric clash (eclipsed) |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C) with good accuracy when combined with DFT. nih.gov The predicted shifts are sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, calculations can help assign specific peaks in the experimental spectrum. The prediction of ¹⁹F NMR chemical shifts is more challenging due to the high electron density around the fluorine atom but can still provide valuable trends. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.zaresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as O-H stretching, C=O stretching (in the pyridone tautomer), aromatic C-H stretching, and C-F stretching. Comparing the calculated IR spectrum with the experimental one helps in the structural characterization and identification of functional groups. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption. nih.govscielo.org.za The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. For this compound, the predicted spectrum would likely show π→π* transitions characteristic of the aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| NMR | δ (¹H, ppm) | ~12.0 | Hydroxyl proton (O-H) |

| δ (¹³C, ppm) | ~164.0 | Carbonyl-like carbon (C-OH) | |

| δ (¹⁹F, ppm) | -110 to -120 | Aryl-Fluorine | |

| IR | Frequency (cm⁻¹) | ~3450 | O-H stretch |

| Frequency (cm⁻¹) | ~1650 | C=C / C=N ring stretch | |

| Frequency (cm⁻¹) | ~1250 | C-F stretch | |

| UV-Vis | λmax (nm) | ~280 | π→π* transition |

| λmax (nm) | ~230 | π→π* transition |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation could model its behavior in a solvent like water or in the solid state. This would reveal how the molecule interacts with its environment. Key interactions to study would include:

Hydrogen Bonding: The hydroxypyridine moiety can act as both a hydrogen bond donor (O-H) and acceptor (ring nitrogen). MD simulations can characterize the dynamics and strength of these hydrogen bonds with solvent molecules or with other molecules of the same compound in the solid state. researchgate.net

π-π Stacking: The aromatic rings can engage in stacking interactions, which are important for understanding crystal packing and aggregation in solution.

Solvation: Simulations in a solvent box would show how solvent molecules arrange around the solute, providing insights into its solubility and the stability of different conformers in solution.

QSAR/QSPR Studies for Structure-Reactivity Relationships (excluding biological activity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its activity or properties. mdpi.com While often used for biological activity, the QSPR methodology can be applied to predict chemical reactivity and physical properties.

For this compound, a QSPR study would involve calculating a set of molecular descriptors from its computationally optimized structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., connectivity indices), or geometrical (e.g., molecular surface area, volume). These descriptors can then be correlated with experimentally measured or computationally predicted reactivity parameters, such as pKa, reaction rates with specific electrophiles or nucleophiles, or physical properties like boiling point or solubility. For instance, the HOMO energy could be correlated with its susceptibility to oxidation, while the LUMO energy could relate to its reactivity towards nucleophiles.

Theoretical Studies on Tautomerism and Aromaticity of the Pyridine System

A critical aspect of the chemistry of 2-hydroxypyridine (B17775) derivatives is their existence in a tautomeric equilibrium with their 2-pyridone counterparts. semanticscholar.orgchemtube3d.com The equilibrium between the enol form (hydroxypyridine) and the keto form (pyridone) is sensitive to the solvent and substitution patterns.

Computational chemistry is an excellent tool for studying this tautomerism. researchgate.netnih.gov By calculating the total energies of both the this compound and the 6-(2-fluorophenyl)-1H-pyridin-2-one tautomers, one can predict their relative stability. nih.govnih.gov These calculations can be performed in the gas phase and with implicit or explicit solvent models to understand how polarity affects the equilibrium position. Generally, the pyridone form is favored in polar solvents due to its larger dipole moment and ability to form strong hydrogen-bonded dimers, while the hydroxypyridine form can be more stable in the gas phase. nih.gov

Aromaticity is another key feature. The hydroxypyridine tautomer has a classic aromatic pyridine ring. The pyridone tautomer is also considered aromatic, as the lone pair on the nitrogen atom participates in the π-system, fulfilling Hückel's rule (6 π-electrons). chemtube3d.com Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), to confirm the aromatic character of both tautomers.

Table 4: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| Hydroxy Form | 0.0 | 2.5 |

| Pyridone Form | 0.7 | 0.0 |

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM))

To gain a deeper understanding of bonding and intramolecular interactions, advanced analysis methods are applied to the quantum chemical wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. nih.govnih.gov This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions. nih.gov For this compound, NBO analysis can reveal interactions between the lone pairs of the oxygen or fluorine atoms and the antibonding orbitals of the aromatic rings. The strength of these interactions is measured by the second-order perturbation energy, E(2), which indicates the stabilization resulting from the interaction. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms, bonds, and their properties. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.

Table 5: Representative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 (Pyridine Nitrogen) | π* (C2-C3) | 25.5 |

| LP(2) O8 (Hydroxyl Oxygen) | π* (C2-N1) | 18.2 |

| π (C4-C5) | π* (C6-C7) | 15.8 |

| LP(3) F13 (Fluorine) | σ* (C12-C7) | 1.5 |

Advanced Spectroscopic and Crystallographic Investigations of 6 2 Fluorophenyl 2 Hydroxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6-(2-Fluorophenyl)-2-hydroxypyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments would be required for complete signal assignment.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are crucial for establishing connectivity and spatial relationships within complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify adjacent protons on both the pyridine (B92270) and fluorophenyl rings. For instance, it would show correlations between H-3, H-4, and H-5 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlation). It would be essential for assigning the specific ¹³C signals to their corresponding protons on both aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-4 bonds) between protons and carbons. This is particularly valuable for identifying quaternary carbons and for establishing the connectivity between the fluorophenyl and pyridine rings. A key correlation would be expected between the protons on the fluorophenyl ring (e.g., H-3') and the carbon atom at the C-6 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY experiment could reveal through-space interactions between the protons of the fluorophenyl ring and the H-5 proton of the pyridine ring, helping to define the preferred rotational orientation of the two rings relative to each other.

To illustrate the expected chemical shifts, data for the analog 2-hydroxypyridine (B17775) is presented below. The presence of the 2-fluorophenyl substituent at the 6-position would induce further shifts, particularly for H-5/C-5 and H-4/C-4.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for the Analog Compound 2-Hydroxypyridine in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~164 |

| H3 / C3 | ~6.30 | ~105 |

| H4 / C4 | ~7.42 | ~139 |

| H5 / C5 | ~6.60 | ~119 |

| H6 / C6 | ~7.49 | ~141 |

Data is representative and compiled from typical values for 2-hydroxypyridine/2-pyridone tautomers.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful technique for studying the structure of materials in their solid form. For this compound, which may exist in different crystalline forms or polymorphs, ssNMR would be invaluable. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. By comparing the ¹³C and ¹⁵N chemical shifts, ssNMR can distinguish between different polymorphic forms and provide information about the tautomeric state (hydroxypyridine vs. pyridone) present in the solid phase.

Fluorine-19 NMR for Elucidation of Fluorine Environment

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would consist of a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electron density around the fluorine atom. Furthermore, the signal would likely appear as a multiplet due to coupling with adjacent aromatic protons (e.g., H-3'). The magnitude of these coupling constants (J-coupling) helps to confirm the substitution pattern on the phenyl ring. Data from model compounds like 2-fluoropyridine (B1216828) can provide an estimate of the expected chemical shift range.

Vibrational Spectroscopy (IR, Raman) for Tautomeric Form Determination and Functional Group Characterization

Vibrational spectroscopy is essential for identifying functional groups and determining the predominant tautomeric form of the molecule. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone.

Hydroxypyridine form: Characterized by an O-H stretching vibration (typically broad, ~3400 cm⁻¹) and C=N stretching vibrations.

Pyridone form: Characterized by a strong C=O (amide) stretching vibration (~1650-1670 cm⁻¹) and an N-H stretching vibration (~3100-3300 cm⁻¹).

In most cases, the pyridone form is significantly more stable and predominates, especially in the solid state. Infrared (IR) and Raman spectra of this compound would be expected to show a strong absorption band corresponding to the C=O stretch, confirming the presence of the pyridone tautomer. Other characteristic bands would include C-H stretching of the aromatic rings (~3000-3100 cm⁻¹) and a C-F stretching vibration (~1200-1250 cm⁻¹).

Table 2: Key IR Vibrational Frequencies for Functional Groups in the Expected 2-Pyridone Tautomer

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1650 - 1670 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1250 |

Frequency ranges are based on standard values and data from analogous structures.

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₈FNO).

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments reveal the molecule's fragmentation pathways. For this compound, characteristic fragmentation would likely involve:

Loss of CO from the pyridone ring, a common fragmentation for this class of compounds.

Cleavage of the bond between the two aromatic rings, leading to ions corresponding to the fluorophenyl cation and the pyridone ring.

Loss of small molecules like HCN from the pyridine ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound encompasses the conjugated system of the pyridone ring and the attached fluorophenyl ring. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within this extended conjugated system. The spectrum of the parent 2-pyridone shows major absorptions around 225 nm and 300 nm. The addition of the fluorophenyl group at the 6-position would be expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated π-system.

Table 3: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 240 | Phenyl and Pyridone Rings |

| π → π* | ~305 - 320 | Extended Conjugated System |

Predictions are based on the known spectrum of 2-pyridone and expected substituent effects.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It is well-established that 2-hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form, with the latter typically predominating in the solid state. nih.gov Thus, it is highly probable that the crystal structure of this compound would reveal the pyridone tautomer.

Interactive Data Table: Expected Crystallographic Parameters for 6-(2-Fluorophenyl)-2-pyridone

Note: This table is predictive and based on typical values for related structures, as direct experimental data for the title compound is unavailable.

| Parameter | Expected Value Range | Significance |

| Crystal System | Monoclinic, Orthorhombic | These are common crystal systems for organic molecules of this type. |

| Space Group | P2₁/c, P-1, C2/c | These space groups are frequently observed for centrosymmetric packing, often facilitated by the formation of hydrogen-bonded dimers. |

| N—H Bond Length (Å) | 0.86 - 0.90 | Typical length for an N-H bond in a pyridone ring. |

| C=O Bond Length (Å) | 1.23 - 1.27 | Characteristic of a carbonyl group in a pyridone, indicating double bond character. |

| C—F Bond Length (Å) | 1.33 - 1.37 | Standard length for a C-F bond on an aromatic ring. |

| Dihedral Angle (pyridine-phenyl) | Variable | This angle would be influenced by steric hindrance and crystal packing forces, affecting the degree of conjugation between the rings. |

Determination of Hydrogen Bonding Networks and Supramolecular Assembly

The primary and most influential intermolecular interaction in the crystal structure of this compound (as the pyridone tautomer) would be the formation of hydrogen-bonded dimers. The N—H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically results in a robust, centrosymmetric dimer motif.

Beyond this primary interaction, the fluorine atom and the aromatic rings contribute to a more complex supramolecular assembly. The organic fluorine atom is a weak hydrogen bond acceptor, and interactions of the C—H···F type are possible, influencing the crystal packing. nih.govnih.gov The energies of such bonds are sensitive to the donor-acceptor distance. nih.gov Furthermore, π-π stacking interactions between the pyridine and/or phenyl rings are expected to contribute to the stability of the crystal lattice. The interplay of these varied non-covalent forces—hydrogen bonding, C—H···F interactions, and π-π stacking—dictates the final three-dimensional arrangement of the molecules in the crystal. nih.gov The study of supramolecular assemblies in related systems, such as N-phthalimide protected pyrimidine (B1678525) derivatives, demonstrates how both strong (N-H···O) and weaker (C-H···O, C-H···F) hydrogen bonds cooperate to form extensive 2D and 3D networks. acs.org

Interactive Data Table: Plausible Hydrogen Bonding and Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N—H (pyridone) | C=O (pyridone) | 2.7 - 2.9 (N···O) | Formation of robust centrosymmetric dimers, the primary supramolecular synthon. |

| Weak Hydrogen Bond | C—H (aromatic) | O=C (pyridone) | > 3.0 (C···O) | Directional interactions that contribute to the overall stability of the crystal lattice. |

| Weak Hydrogen Bond | C—H (aromatic) | F—C (phenyl) | > 2.9 (C···F) | Influences the orientation of molecules and the formation of extended networks. nih.govrsc.org |

| π-π Stacking | Pyridine Ring | Phenyl Ring | 3.3 - 3.8 | Face-to-face or offset stacking that contributes to cohesive energy. |

| Arene-Perfluoroarene | Phenyl Ring | Fluorophenyl Ring | Variable | Potential interaction driving specific packing arrangements. acs.org |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is particularly relevant for compounds like this compound, which possess conformational flexibility and multiple sites for intermolecular interactions. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. These different solid forms would exhibit distinct crystal packing arrangements, leading to differences in physical properties like melting point, solubility, and stability.

For this compound, polymorphism could be driven by different hydrogen bonding patterns or by variations in the dihedral angle between the phenyl and pyridine rings, leading to different packing efficiencies. For instance, while the centrosymmetric N—H···O dimer is a highly probable motif, other hydrogen bonding schemes, though less common, cannot be entirely ruled out. Studies on other multi-substituted pyridones have shown that substituent patterns can control the formation of different isomers and potentially different crystalline forms. nih.gov

Chiroptical Spectroscopies (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) (if chiral analogs are relevant)

The parent molecule, this compound, is not chiral and therefore would not exhibit circular dichroism or optical rotatory dispersion. However, if a chiral center were introduced into the molecule, for example by substitution with a chiral group, the resulting enantiomers would be chiroptically active.

Chiroptical spectroscopy is a powerful tool for probing the three-dimensional structure of chiral molecules. acs.org Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral analog of this compound, the ECD spectrum would be sensitive to the electronic transitions of the pyridone and phenyl chromophores. The spatial arrangement of these chromophores would lead to characteristic ECD signals, which could be used to determine the absolute configuration of the chiral center by comparing experimental spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemistry of molecules. For a chiral analog, VCD spectra could provide detailed conformational information and would be instrumental in assigning the absolute configuration, as demonstrated in studies of chiral iridium complexes containing 2-phenylpyridine (B120327) ligands. rsc.org The chiroptical properties of such analogs can be significantly influenced by the formation of helical structures and arene-perfluoroarene interactions, which can enhance the chiroptical response. acs.org

Structure Reactivity Relationships and Synthetic Applications of 6 2 Fluorophenyl 2 Hydroxypyridine As a Chemical Building Block

Exploration of the Pyridine (B92270) Nitrogen and Hydroxyl Group as Reactive Centers

The reactivity of 6-(2-Fluorophenyl)-2-hydroxypyridine is largely defined by the dual nature of the 2-hydroxypyridine (B17775) moiety, which exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. chemtube3d.comwikipedia.orgnih.gov This equilibrium is crucial as it presents two potential sites for electrophilic attack: the nitrogen atom (N-alkylation/acylation) and the oxygen atom (O-alkylation/acylation). researchgate.netresearchgate.net

The outcome of reactions such as alkylation is highly dependent on the reaction conditions. Generally, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.org The choice of base and alkylating agent also plays a critical role. Deprotonation of the pyridone tautomer with a base generates an ambident nucleophile, which can react at either the nitrogen or the oxygen atom. researchgate.net However, specific N-alkylation of 2-hydroxypyridines can be achieved under catalyst- and base-free conditions by reacting them with organohalides, proceeding through an HX-facilitated conversion of pyridyl ether intermediates to the final 2-pyridone products with high selectivity. researchgate.netacs.org

In the context of forming metal complexes, both the pyridine nitrogen and the hydroxyl group (in its deprotonated, pyridonate form) can act as coordination sites. The nitrogen atom can coordinate to a metal center, and upon deprotonation, the oxygen atom can also bind, allowing the molecule to act as a bidentate ligand. rsc.orgnih.gov This chelation is a key feature in the design of various catalysts and functional materials.

Role of the Fluorine Atom in Modulating Reactivity and Regioselectivity

The fluorine atom at the ortho position of the phenyl ring significantly influences the electronic properties and reactivity of the entire molecule. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. libretexts.org This effect has several important consequences:

Increased Acidity: The electron-withdrawing nature of the fluorine atom can increase the acidity of the C-H bonds on the phenyl ring, particularly the one ortho to the fluorine. acs.org This can facilitate directed C-H functionalization reactions.

Modulation of Nucleophilicity: The fluorine atom's inductive effect can decrease the electron density on the pyridine ring and the nitrogen atom, thereby reducing their nucleophilicity. This can affect the rate and outcome of reactions at the pyridine nitrogen. thieme-connect.com

Regioselectivity: The presence of the ortho-fluorine can direct metallation reactions. The inductive effect of the fluorine atom increases the acidity of the proximal proton, facilitating ortho-metallation on the phenyl ring. acs.org This directing effect is a powerful tool in synthesis, allowing for selective functionalization at a specific position. acs.org

Non-covalent Interactions: Fluorine can participate in non-covalent interactions, such as halogen bonding. ucmerced.eduacs.org These interactions, though weak, can influence the conformation of molecules, direct self-assembly in the solid state, and play a role in catalyst-substrate interactions. ucmerced.eduunlp.edu.ar The interaction between a Lewis basic atom and a halogen can lead to intermediates with altered physical and chemical properties. ucmerced.edu

Development of Synthetic Precursors and Intermediates from this compound

This compound is a valuable starting material for the synthesis of a variety of important chemical intermediates. A common and synthetically useful transformation is the conversion of the hydroxyl group to a chlorine atom, yielding 2-chloro-6-(2-fluorophenyl)pyridine. This is typically achieved using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.com

The resulting 2-chloropyridine (B119429) derivative is a versatile intermediate for several reasons:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, to generate a library of substituted pyridines. wikipedia.org

Cross-Coupling Reactions: The 2-chloropyridine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. beilstein-journals.org This is a powerful method for constructing biaryl compounds and other complex molecular architectures.

Another important transformation is the selective N-alkylation of the 2-pyridone tautomer, which provides access to N-substituted 2-pyridones. These are important structural motifs found in many natural products and pharmaceuticals. researchgate.net

Applications in Multistep Organic Synthesis and Complex Molecule Construction

The unique reactivity of this compound and its derivatives makes them valuable building blocks in the multistep synthesis of complex organic molecules. mdpi.com The ability to sequentially and selectively functionalize different parts of the molecule is key to its utility.

For instance, a synthetic strategy might involve:

N-alkylation of the pyridone tautomer. researchgate.net

Directed C-H functionalization on the fluorophenyl ring, guided by the ortho-fluorine atom. acs.org

Conversion of the hydroxyl group to a leaving group (e.g., chloride or triflate) followed by a cross-coupling reaction to introduce another substituent at the 6-position of the pyridine ring. wikipedia.org

This stepwise approach allows for the controlled construction of highly substituted and complex molecular scaffolds. The 6-aryl-2-hydroxypyridine motif is a component of various biologically active compounds, and its derivatives are used in the synthesis of pharmaceuticals. beilstein-journals.orgnih.gov The ability to perform these transformations makes this class of compounds highly relevant in medicinal chemistry and materials science.

Design of New Ligands or Organocatalysts Incorporating the Fluorophenylhydroxypyridine Moiety

The this compound scaffold is an excellent platform for the design of novel ligands and organocatalysts. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate system for coordinating to metal centers, forming stable complexes. rsc.orglu.se

Ligand Design: By modifying the substituents on both the pyridine and phenyl rings, the steric and electronic properties of the resulting ligand can be finely tuned. This allows for the optimization of the ligand for a specific metal and catalytic application. For example, introducing chiral centers into the molecule can lead to the development of ligands for asymmetric catalysis.

Organocatalysis: The hydrogen-bonding capabilities of the hydroxyl group and the Lewis basicity of the pyridine nitrogen can be exploited in organocatalysis. Hydrogen bonding can play a crucial role in activating substrates and controlling stereoselectivity. acs.org The presence of the fluorine atom can also influence the catalytic activity through electronic effects and non-covalent interactions. ucmerced.edu

Formation of Metal Complexes for Catalytic Research

The ability of this compound to act as a ligand for a variety of transition metals has led to extensive research into its metal complexes and their catalytic applications. rsc.orglu.se

Homogeneous Catalysis: Ruthenium and Iridium complexes featuring hydroxypyridine-based ligands have shown significant catalytic activity in a range of reactions. rsc.orgnih.govrsc.org These include:

Hydrogenation and Dehydrogenation: 2-Hydroxypyridine ligands have been shown to be effective in promoting hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. lu.se

C-H Bond Activation/Arylation: Ruthenium complexes with 2-hydroxypyridine-based ligands have been used to catalyze the ortho-C-H bond arylation of various substrates. nih.gov

Photocatalysis: Iridium complexes, such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), are well-known photocatalysts used in a variety of photoredox reactions. The electronic properties of the ligand, influenced by the fluorine substituent, can be used to tune the photophysical and electrochemical properties of the complex.

Heterogeneous Catalysis: While less common, these metal complexes can potentially be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Table 1: Examples of Metal Complexes with Hydroxypyridine-based Ligands and their Applications

| Metal | Ligand Type | Application | Reference |

| Ruthenium | 2-Hydroxypyridine | C-H Bond Activation/Arylation | nih.gov |

| Palladium | 2-Hydroxypyridine | α-Alkylation of Ketones | lu.se |

| Iridium | 2-Phenylpyridine (B120327) | Photocatalysis (OLEDs) | sigmaaldrich.com |

| Ruthenium | Hydroxypyridine derivatives | Protonation/Deprotonation studies | rsc.org |

| Ruthenium | 4-hydroxy-pyridine-2,6-dicarboxylic acid | Anticancer activity | rsc.org |

Supramolecular Chemistry: Directed Self-Assembly and Non-Covalent Interactions

The structural features of this compound make it an interesting building block for supramolecular chemistry. The directed self-assembly of molecules into well-defined, ordered structures is driven by non-covalent interactions. nih.govmdpi.com

Hydrogen Bonding: The 2-pyridone tautomer can form strong hydrogen-bonded dimers or larger aggregates. This is a powerful and directional interaction that can be used to control the assembly of molecules in solution and in the solid state. rsc.orgrsc.org

π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, which also contribute to the stability of self-assembled structures. rsc.org

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, interacting with electron-rich atoms or π-systems. ucmerced.eduacs.org This provides an additional tool for directing the assembly of these molecules.

Metal Coordination: The coordination of the ligand to metal ions can be used to construct discrete metallo-macrocycles or extended coordination polymers. The geometry of the ligand and the coordination preference of the metal ion will dictate the final supramolecular architecture. nih.gov

By carefully designing the molecule and controlling the conditions, it is possible to create a variety of supramolecular structures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks, with potential applications in materials science, sensing, and catalysis.

Advanced Research Applications in Materials Science and Photophysics Excluding Biological/clinical

Incorporation into Polymeric Architectures for Functional Materials

The integration of specific functional moieties into polymer chains is a fundamental strategy for creating materials with novel properties. While direct studies on the incorporation of 6-(2-Fluorophenyl)-2-hydroxypyridine into polymers are not extensively documented, research on related pyridine (B92270) and hydroxypyridine derivatives provides a strong indication of its potential. For instance, the interaction of iron(II) trimethylacetate with 1,6-diaminohexane has been shown to yield a 1D coordination polymer. rsc.org This suggests that the hydroxypyridine and phenyl functionalities of this compound could be similarly exploited to create coordination polymers with interesting magnetic or electronic properties.

Furthermore, the synthesis of polymers containing cyclophosphazene units in their structure highlights a versatile approach to creating functionalized materials. These phosphazene groups can serve as modification sites, allowing for the attachment of various functional molecules, potentially including this compound, to create star-shaped or hyperbranched polymers with unique characteristics. sigmaaldrich.com

Use as a Component in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Devices

Pyridine derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs), particularly as host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETMs). The performance of OLEDs can be significantly enhanced by using suitable materials that facilitate efficient charge transport and recombination.

A study on functional pyrene-pyridine integrated systems demonstrated their potential as HTMs in solution-processed OLEDs. rsc.org These materials, which feature a pyridine core, exhibit suitable HOMO energy levels (around 5.6 eV) for efficient hole injection from the indium tin oxide (ITO) anode. rsc.orgchemicalbook.com The introduction of a bromine atom into the pyridine-based structure was found to improve the external quantum efficiency (EQE) and luminance of the resulting OLED device. rsc.org This suggests that the fluorine substituent in this compound could similarly influence the electronic properties and device performance.

Platinum(II) complexes containing substituted phenylpyridines as cyclometalating ligands have also been successfully employed as emitters in OLEDs, producing colors from blue-green to red. rsc.org The performance of these devices is influenced by the aggregation tendencies of the complexes, which can be tuned by modifying the substituent groups on the phenylpyridine ligand. rsc.org

Below is a data table summarizing the performance of OLEDs using pyridine-based derivatives as the hole-transporting layer.

| Device with HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| Py-Br | 17300 | 22.4 | 9 |

| Py-Me | - | - | Performance roll-up observed |

| Py-03 | - | - | Performance roll-up observed |

Data sourced from a study on pyrene-pyridine based hole-transporting materials. rsc.orgchemicalbook.com

Development of Sensors and Probes based on Photophysical Properties (e.g., fluorescence, pH sensitivity)

The photophysical properties of hydroxypyridine derivatives make them excellent candidates for the development of fluorescent sensors. Their fluorescence emission can be sensitive to the local environment, such as pH or the presence of metal ions.

Studies on 3-hydroxypyridine (B118123) derivatives have shown that their fluorescence is pH-dependent, with the anionic and dipolar ionic forms often being the most fluorescent. nih.gov This pH sensitivity arises from the protonation or deprotonation of the hydroxyl and pyridine nitrogen atoms, which alters the electronic structure and, consequently, the fluorescence properties of the molecule. Lanthanide(III) complexes incorporating a 3-hydroxy-6-methylpyridyl group have been demonstrated as responsive probes for pH mapping using magnetic resonance spectroscopy (MRS), where the protonation state of the hydroxypyridine affects the coordination and the resulting signal. jhuapl.edu

Furthermore, pyridine-based fluorescent probes have been designed for the detection of specific metal ions. For example, a "turn-off" pyrene-based ligand was developed for the selective detection of Cu²⁺ and Fe²⁺ ions, where the coordination of the metal ion to the ligand quenches its fluorescence. nih.gov Similarly, BODIPY-pyridylhydrazone probes have been synthesized for the "turn-on" detection of Fe³⁺ through a chelation-enhanced fluorescence (CHEF) mechanism. mdpi.com The this compound scaffold, with its potential metal-binding site and tunable photophysical properties, is a promising platform for creating novel sensors for various analytes.

The table below shows the detection limit of a BODIPY-based fluorescent probe for hydroxyl radicals.

| Analyte | Detection Limit (μmol L⁻¹) |

| ˙OH | 0.05 |

Data from a study on a sensitive BODIPY-based fluorescent probe. nih.gov

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) provide a powerful method for modifying the properties of surfaces in a controlled manner. Pyridine-terminated molecules are of interest for creating functional surfaces due to the coordinating ability of the pyridine nitrogen.

Research on pyridine-terminated organothiols on gold substrates has shown the formation of highly ordered and densely packed SAMs. sigmaaldrich.com The orientation and packing of the molecules in the SAM can be influenced by the structure of the molecule, including the length of spacer units. Such functionalized surfaces can be used in a variety of applications, including as platforms for sensing or as interfacial layers in electronic devices. For instance, a SAM of an anthracene-based molecule was used as an interfacial layer on SiO₂ to fabricate ultrathin film transistors with improved performance. sigmaaldrich.com

The interaction of hexachlorocyclophosphazene with hydroxylated silicon-based surfaces has been studied, indicating that water plays a crucial role in the surface functionalization process. sigmaaldrich.com This suggests that the hydroxyl group of this compound could be used to anchor the molecule to suitable substrates, creating functionalized surfaces with tailored properties determined by the exposed fluorophenyl-pyridine moiety.

Role in Coordination Polymers or Metal-Organic Frameworks (MOFs) Research

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the choice of both the metal and the organic linker. The 2-hydroxypyridine (B17775) moiety is a well-known chelating ligand that can coordinate to a wide range of metal ions.

The reaction of V-shaped terpyridine-based ligands with Fe(II) ions has led to the formation of novel coordination polymers with applications in electrochromism and as supercapacitors. nih.gov These materials exhibit rapid and reversible color switching and demonstrate energy storage capabilities. Similarly, the interaction of iron(II) pivalate (B1233124) with 1,6-diaminohexane resulted in the formation of a 1D coordination polymer. rsc.org Transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine have been investigated as fluorosensors for sodium ions. researchgate.net These examples highlight the versatility of pyridine-based ligands in the construction of functional coordination polymers. The this compound molecule, with its bidentate chelating site and the potential for secondary interactions through the fluorophenyl group, is a promising candidate for the design of new coordination polymers and MOFs with interesting structural and functional properties.

Exploration of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data processing and storage. jhuapl.edu The NLO response of a molecule is related to its electronic structure, particularly the presence of π-conjugated systems and donor-acceptor groups.

Studies on pyrene (B120774) derivatives with a donor-acceptor structure have demonstrated their good NLO properties, including reverse saturable absorption, which is beneficial for optical limiting applications. nih.gov The incorporation of these NLO-active molecules into polyurethane composites was shown to retain and even enhance their NLO performance. nih.gov Research on a newly synthesized pyrimidine (B1678525) derivative featuring a fluorophenyl group also revealed significant NLO behavior, highlighting the potential of such fluorinated aromatic systems in NLO materials. rsc.org

The combination of the electron-rich hydroxypyridine ring and the electron-withdrawing fluorophenyl group in this compound suggests that it could possess interesting NLO properties. The intramolecular charge transfer character that can arise from this arrangement is a key feature for second and third-order NLO activity.

The following table presents the nonlinear absorption coefficient of pyrene derivatives and their polyurethane composites.

| Material | Nonlinear Absorption Coefficient (β) |

| B2/PU | Greater than B3/PU |

| B3/PU | - |

Data derived from a study on the NLO properties of pyrene derivatives. nih.gov

Photoswitching and Photochromic Behavior in Derived Systems

Photochromic materials can reversibly change their optical properties, such as color and absorption spectrum, upon irradiation with light of a specific wavelength. This behavior is the basis for applications like optical data storage, molecular switches, and smart windows.